Fluorine-Induced Lipophilicity Shift: LogP Comparison with Non-Fluorinated Analog
Substitution of a hydrogen atom with fluorine at the ortho position increases the octanol-water partition coefficient (logP). The target compound exhibits a calculated logP of 2.37 [1], representing a significant increase in lipophilicity compared to its non-fluorinated analog 1-(4-hydroxyphenyl)-2-methylpropan-1-one, which has a calculated logP of approximately 1.9 [2]. This difference of ~0.47 log units translates to a roughly 3-fold increase in partition coefficient (since 10^0.47 ≈ 2.95), indicating substantially higher membrane permeability potential [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.37 (calculated) |
| Comparator Or Baseline | 1-(4-Hydroxyphenyl)-2-methylpropan-1-one: ~1.9 (calculated) |
| Quantified Difference | ΔLogP = +0.47 (≈ 3-fold increase in partition coefficient) |
| Conditions | Computational prediction using standard algorithms (ALogP/XLogP) based on molecular structure; validated against experimental shake-flask data for similar fluorinated aromatics. |
Why This Matters
For medicinal chemistry applications, a 3-fold increase in lipophilicity can significantly improve passive membrane diffusion and oral bioavailability, making this compound a strategically superior building block for lead optimization where enhanced cellular uptake is required.
- [1] ChemSrc. 2'-Fluoro-4'-hydroxy-2-Methylpropiophenone. CAS 1208078-35-6. 2024. View Source
- [2] ChemSrc. 1-(4-Hydroxyphenyl)-2-methylpropan-1-one. CAS 34917-91-4. 2024. View Source
- [3] Linclau, B., et al. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. J. Med. Chem. 2020, 63, 1002-1014. DOI: 10.1021/acs.jmedchem.9b01172. View Source
